molecular formula C₁₈H₃₄O B110154 3,13-Octadecadien-1-ol, (3Z,13Z)- CAS No. 66410-24-0

3,13-Octadecadien-1-ol, (3Z,13Z)-

Cat. No. B110154
CAS RN: 66410-24-0
M. Wt: 266.5 g/mol
InChI Key: QBNCGBJHGBGHLS-NCCHCWSYSA-N
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Description

“3,13-Octadecadien-1-ol, (3Z,13Z)-” is a chemical compound with the molecular formula C18H34O . It has a molecular weight of 266.462 . The compound is also known by other names such as octadecan-3Z,13Z-dien-1-ol .


Synthesis Analysis

The synthesis of “3,13-Octadecadien-1-ol, (3Z,13Z)-” and its geometrical isomers can be achieved starting from 1,8-octanediol or 1,9-nonanediol utilizing acetylene coupling reactions .


Molecular Structure Analysis

The molecular structure of “3,13-Octadecadien-1-ol, (3Z,13Z)-” consists of 18 carbon atoms, 34 hydrogen atoms, and 1 oxygen atom . The structure can be represented by the SMILES string: CCCC\C=C/CCCCCCCC\C=C/CCO .


Physical And Chemical Properties Analysis

The compound “3,13-Octadecadien-1-ol, (3Z,13Z)-” has a molecular weight of 266.462 . It has no defined stereocenters and two E/Z centers . The compound is achiral and has no optical activity .

Scientific Research Applications

Synthesis and Characterization for Pheromone Identification

  • Synthesis for Clearwing Moth Pheromones : The compound was used in the synthesis and characterization of sex pheromones for clearwing moths, such as in the identification of the sex pheromone secreted by Nokona pernix (Naka et al., 2006).

  • Characterization of Octadecadienals : Similar research involved the synthesis of 2,13- and 3,13-octadecadienals to establish reliable analytical methods for pheromone components in moths (Islam et al., 2007).

Field Attraction Studies

  • Attraction of Clearwing Moths : The compound was effective in attracting clearwing moths like Synanthedon sequoiae in field studies (Nielsen et al., 1978).

  • Use in Cherrytree Borer Attraction : A synthesis of a mixture of isomers of 3,13-octadecadien-1-yl acetate, including the (3Z,13Z)-isomer, served as an attractant for the cherry tree borer (Ebata & Mori, 1979).

  • Female Sex Pheromone of Glossosphecia Romanovi : This research indicated that a mixture including (3Z,13Z)-octadecadien-1-ol effectively attracted male moths of Glossosphecia romanovi (Naka et al., 2010).

Pheromone Source Density and Mating Disruption

  • Disruption of Mating Communication : The compound was evaluated for its effectiveness in disrupting mating communication in Synanthedon exitiosa moths, showing its potential in pest control (Yonce, 1981).

Synthesis and Identification in Insect Pheromones

  • Identification in Poplar Twig Clearwing Moth : The compound was identified as a sex pheromone component in the poplar twig clearwing moth, Paranthrene tabaniformis, indicating its significance in species-specific communication (Zhang Xue-hai et al., 1986).

  • Chemical Conversion for Attraction : Chemical conversion techniques were developed to produce various isomers of 3,13-octadecadien-1-ol acetate, demonstrating its role in attracting different moth species (Voerman, 1979).

properties

IUPAC Name

(3Z,13Z)-octadeca-3,13-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNCGBJHGBGHLS-NCCHCWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034199
Record name (Z,Z)-3,13-Octadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,13-Octadecadien-1-ol, (3Z,13Z)-

CAS RN

66410-24-0
Record name 3,13-Octadecadien-1-ol, (3Z,13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z,Z)-3,13-Octadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,13-OCTADECADIEN-1-OL, (3Z,13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MC9ZLV950
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TD Eichlin, WH Taft - Journal of the Lepidopterists' Society, 1988 - cabdirect.org
Sesia spartani sp. nov. is described from males captured in traps baited with a pheromone mixture ((3Z, 13Z)-3, 13-octadecadien-1-ol and (3E, 13Z)-3, 13-octadecadien-1-ol) for S. …
Number of citations: 10 www.cabdirect.org
FA Sulaiman, MO Nafiu, BO Yusuf, HF Muritala… - J. Pharm. Pharmacogn …, 2020 - jppres.com
Peak Report TIC Peak# R. Time I. Time F. Time Area Area% Height Height% A/H Mark Name 1 4.860 4.817 4.942 382570 1.45 155123 1.04 2.47 V p-Cresol 2 5.291 5.125 5.325 …
Number of citations: 18 jppres.com

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